Comparative Potency in the FGFR1 Kinase Assay: A Cautionary Note
While the precise IC50 of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine against FGFR1 is not reported in the primary literature, a close structural analog, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, exhibits potent inhibition with an IC50 of 0.18 μM [1]. This serves as a critical class-level benchmark. The N-ethyl group in the target compound is expected to alter both the potency and selectivity profile compared to the 3-aminophenol analog. Direct substitution with another N-alkyl derivative without experimental validation is strongly discouraged.
| Evidence Dimension | Inhibitory Potency (FGFR1 Kinase) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol: IC50 = 0.18 μM |
| Quantified Difference | N/A - Data unavailable for direct comparison |
| Conditions | In vitro FGFR1 kinase inhibition assay |
Why This Matters
This information highlights that while the 5-phenylthieno[2,3-d]pyrimidine core is a validated FGFR1 pharmacophore, the N-ethyl substitution represents an untested variable in this context, necessitating empirical evaluation for any kinase-related application.
- [1] Gryshchenko, A. A., et al. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 23(9), 2287–2293. View Source
